molecular formula C11H10ClFO B1324744 2-Chloro-4-fluorophenyl cyclobutyl ketone CAS No. 898791-03-2

2-Chloro-4-fluorophenyl cyclobutyl ketone

Cat. No. B1324744
M. Wt: 212.65 g/mol
InChI Key: KAKSWWNSCKOQPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated ketones can be complex, involving multiple steps and reagents. In the first paper, a cyclization method is described for the synthesis of quinolin-8-ols using 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which involves the treatment with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone . Although this does not directly describe the synthesis of "2-Chloro-4-fluorophenyl cyclobutyl ketone," it does provide a method for cyclization that could potentially be adapted for the synthesis of related compounds.

Molecular Structure Analysis

The second paper discusses the formation of isomeric ketones through the cyclization of rotameric acid chlorides and explores the barriers to isomerization of these ketones . This study provides valuable information on the molecular structure and stability of halogenated ketones, which could be relevant when considering the molecular structure of "2-Chloro-4-fluorophenyl cyclobutyl ketone."

Chemical Reactions Analysis

The third paper presents the Heck reaction with 3-fluoro-3-buten-2-one, which is a method for introducing aryl groups into a ketone . This reaction could be a useful reference when considering the types of chemical reactions that "2-Chloro-4-fluorophenyl cyclobutyl ketone" might undergo, particularly in the context of carbon-carbon bond formation.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of "2-Chloro-4-fluorophenyl cyclobutyl ketone." However, the studies do offer insights into the properties of similar compounds. For example, the barriers to isomerization and equilibrium constants discussed in the second paper can give an idea of the thermal stability and reactivity of halogenated ketones . The synthesis methods and reaction conditions described in the papers could also influence the physical properties such as melting point, boiling point, and solubility of related ketones.

Scientific Research Applications

Heck Reaction and Aryl Iodides

  • A study demonstrated the synthesis of Z-3-fluorobenzalacetones through a Heck reaction, catalyzed by Pd(OAc)2, using ketones similar to 2-Chloro-4-fluorophenyl cyclobutyl ketone as intermediates, showing potential applications in organic synthesis and pharmaceutical development (Patrick, Agboka, & Gorrell, 2008).

Synthesis of Ketamine Derivatives

  • Research on the development of ketamine derivatives used a multistep synthesis approach starting from fluorobenzonitrile, resulting in a novel ketamine derivative. This highlights the compound's utility in creating new medicinal compounds (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Crystal Structure Analysis

  • A study on the crystal structure of a compound closely related to 2-Chloro-4-fluorophenyl cyclobutyl ketone provides insights into the molecular arrangement and potential interactions in solid-state chemistry, useful for material science applications (Singh, Agarwal, & Awasthi, 2011).

Halogenated Enolates and Ketone Synthesis

  • The synthesis of ketones and alkenes exhibiting terminal bromochlorofluoromethyl groups through sequential chlorination/fluorination of aromatic trifluoroacetylated ketones showcases the versatility of fluorinated ketones in organic synthesis (Balaraman, Moskowitz, Liu, & Wolf, 2016).

Analgesic and Anti-inflammatory Activities

  • A panel of fluorine-containing sydnones with styryl ketone groups was synthesized, showing potential as analgesic and anti-inflammatory agents. This research suggests the bioactive potential of fluorinated ketones in therapeutic applications (Deshpande & Pai, 2012).

Novel Fluorinated Aromatic Ketones

  • The synthesis of a novel aromatic ketone containing fluoride underscores the potential of fluorinated ketones in creating new materials and chemical entities with unique properties (Zhai Zhi-we, 2013).

Safety And Hazards

The safety data sheet for “2-Chloro-4-fluorophenyl cyclobutyl ketone” is available for viewing and download at Echemi.com . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-10-6-8(13)4-5-9(10)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKSWWNSCKOQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642543
Record name (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorophenyl cyclobutyl ketone

CAS RN

898791-03-2
Record name (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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